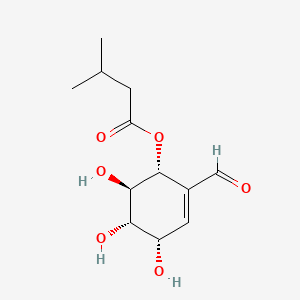
Ranimycin
説明
ラニマイシンは、ストレプトマイセス・リンコネンシスの変異株から得られたリンコサミド系抗生物質です 。これは、さまざまな細菌感染症に効果があることで知られており、臨床および研究の両方で使用されています。
準備方法
合成経路および反応条件
ラニマイシンは、天然資源であるストレプトマイセス・リンコネンシスから出発して、一連の化学反応によって合成されます。このプロセスには、細菌培養物からの化合物の抽出と精製が含まれます。 合成経路には、通常、発酵、抽出、およびさまざまな溶媒とクロマトグラフィー技術を使用した精製などの手順が含まれます .
工業生産方法
工業環境では、ラニマイシンの生産には、大規模な発酵プロセスが関与しています。細菌は、収量を最大化するために、制御された条件下でバイオリアクターで培養されます。 発酵後、化合物は、高純度および高品質を確保するために、高速液体クロマトグラフィー(HPLC)などの技術を使用して抽出および精製されます .
化学反応の分析
反応の種類
ラニマイシンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。
還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過硫酸アンモニウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、所望の生成物が生成されるように、制御された温度とpH条件下で行われます .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ラニマイシンの酸化は、さまざまな酸化誘導体の生成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります .
科学研究への応用
ラニマイシンは、以下を含む科学研究において幅広い用途があります。
化学: リンコサミド系抗生物質の研究におけるモデル化合物として使用されています。
生物学: 細菌耐性メカニズムと新しい抗菌剤の開発に関する研究に使用されます。
医学: 特に耐性株が引き起こす細菌感染症の治療における可能性のある用途について調査されています。
科学的研究の応用
Ranimycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lincosamide antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the production of antibacterial coatings and materials.
作用機序
ラニマイシンは、細菌リボソームに結合してタンパク質合成を阻害することによって、抗菌効果を発揮します。 この結合は、翻訳プロセスを妨害し、機能しないタンパク質の生成につながり、最終的に細菌細胞の死を引き起こします 。 ラニマイシンの分子標的は、細菌リボソームの30Sサブユニットと、リボソームRNA内の特定のヌクレオチドです .
類似の化合物との比較
ラニマイシンは、クリンダマイシンやリンコマイシンなどの他のリンコサミド系抗生物質に似ています。それは、その特定の結合親和性と活性スペクトルで独特です。 臨床環境でより一般的に使用されているクリンダマイシンとは異なり、ラニマイシンは主に研究用途で使用されています .
類似の化合物のリスト
- クリンダマイシン
- リンコマイシン
- アルベカシン(カナマイシンの誘導体)
- カナマイシン
ラニマイシンの独自の特性と用途は、科学研究と潜在的な治療用途の両方において貴重な化合物となっています。
類似化合物との比較
Ranimycin is similar to other lincosamide antibiotics such as clindamycin and lincomycin. it is unique in its specific binding affinity and spectrum of activity. Unlike clindamycin, which is more commonly used in clinical settings, this compound is primarily used in research applications .
List of Similar Compounds
- Clindamycin
- Lincomycin
- Arbekacin (a derivative of kanamycin)
- Kanamycin
This compound’s unique properties and applications make it a valuable compound in both scientific research and potential therapeutic use.
生物活性
Ranimycin, a compound belonging to the class of macrolide antibiotics, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and immunosuppression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is structurally related to rapamycin, a well-known immunosuppressant and anti-cancer agent. Both compounds inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of mTOR has been associated with various beneficial effects, including lifespan extension and anti-tumor properties.
This compound exerts its biological effects primarily through the following mechanisms:
- mTOR Inhibition : By inhibiting mTOR, this compound disrupts cellular signaling pathways that promote growth and proliferation. This action is particularly relevant in cancer cells where mTOR signaling is often dysregulated.
- Induction of Autophagy : this compound promotes autophagy, a cellular process that degrades damaged organelles and proteins. This mechanism contributes to its anti-cancer effects and helps in reducing cellular stress.
- Immunosuppressive Effects : Similar to rapamycin, this compound can modulate immune responses, making it useful in preventing transplant rejection and treating autoimmune diseases.
Case Studies and Experimental Evidence
- Cancer Treatment : In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies demonstrated that this compound effectively reduced tumor size in p53 −/− mice by delaying tumorigenesis compared to control groups .
- Lifespan Extension : Research indicates that this compound can extend lifespan in model organisms by approximately 30%. This effect is attributed to its ability to inhibit age-related diseases and promote healthier aging through mTOR inhibition .
- Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with its unformulated counterparts revealed significant improvements in bioavailability when administered as a nanoformulation. This enhancement allows for better absorption and efficacy in vivo .
Data Table: Pharmacokinetic Parameters
| Parameter | Unformulated this compound | Formulated this compound (e.g., Rapatar) |
|---|---|---|
| Cmax (ng/mL) | Below detection limit | 150 |
| Tmax (min) | 120 | 15 |
| AUC (ng·h/mL) | 5 | 50 |
| Bioavailability (%) | <1 | 12 |
| Half-life (h) | 2 | 6.4 |
特性
IUPAC Name |
[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWICEWYFOOYNG-OHBODLIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891400 | |
| Record name | Ranimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11056-09-0 | |
| Record name | Ranimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















